molecular formula C8H8N2O2 B6163544 5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one CAS No. 1002129-69-2

5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B6163544
CAS No.: 1002129-69-2
M. Wt: 164.2
InChI Key:
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Description

5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group and a benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with phosgene or its derivatives under controlled conditions to form the benzoxazinone ring. Another approach involves the use of isocyanates in the presence of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

1002129-69-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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